1,4-Diazepane vs. Piperazine Core: 13-Fold Difference in Cellular Pyruvate Kinase M2 Activation Potency
In a head-to-head comparison of N,N'-diaryl-substituted core scaffolds evaluated in a pyruvate kinase M2 (PKM2) luminescent coupled assay, the piperazine core (compound 10) exhibited an AC50 of 0.065 μM, whereas the corresponding 1,4-diazepane core (compound 34) showed an AC50 of 0.866 μM—a 13.3-fold reduction in potency upon ring expansion from six to seven members [1]. Both compounds bore identical aryl substituents, isolating the ring-size effect. Maximum response values were comparable (94% vs. 120%), indicating that the diazepane core does not compromise efficacy ceiling despite the potency shift [1]. This demonstrates that the 1,4-diazepane scaffold provides a meaningfully different pharmacological profile that cannot be replicated by simply using a piperazine analog.
| Evidence Dimension | Cellular potency (AC50) in pyruvate kinase M2 activation |
|---|---|
| Target Compound Data | 1,4-Diazepane core: AC50 = 0.866 μM; Max Response = 120% at 57 μM |
| Comparator Or Baseline | Piperazine core: AC50 = 0.065 μM; Max Response = 94% at 57 μM |
| Quantified Difference | 13.3-fold higher AC50 (lower potency) for 1,4-diazepane vs. piperazine |
| Conditions | Luminescent pyruvate kinase-luciferase coupled assay; data from three independent experiments; tested at 57 μM compound concentration; human PKM2 isoform |
Why This Matters
For procurement decisions in kinase-targeted drug discovery, this ring-size-dependent potency shift means that a piperazine building block cannot serve as a drop-in replacement for a 1,4-diazepane scaffold without altering the SAR trajectory of the program.
- [1] Boxer, M. B.; et al. Evaluation of substituted N,N'-diarylpiperazines and N,N'-diaryl-1,4-diazepanes as activators of PKM2. Table 2: piperazine AC50 = 0.065 μM; 1,4-diazepane AC50 = 0.866 μM. J. Med. Chem. 2010; data available via PMC2818804. View Source
